molecular formula C13H18N2 B1465502 (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline CAS No. 1391432-43-1

(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline

Cat. No.: B1465502
CAS No.: 1391432-43-1
M. Wt: 202.3 g/mol
InChI Key: YYAJPUFVQUKQKT-GWCFXTLKSA-N
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Description

(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline: is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is structurally characterized by a fused ring system that includes a pyrazine ring and an isoquinoline moiety.

Properties

IUPAC Name

(3S,11aS)-3-methyl-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-8-15-9-12-5-3-2-4-11(12)6-13(15)7-14-10/h2-5,10,13-14H,6-9H2,1H3/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJPUFVQUKQKT-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3=CC=CC=C3CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2CC3=CC=CC=C3C[C@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the use of metal catalysts, such as palladium or copper, to facilitate cyclization reactions .

Industrial Production Methods: Industrial production of isoquinoline derivatives typically employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.

    Reduction: Reduction of isoquinoline derivatives can lead to the formation of tetrahydroisoquinolines.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens, metal catalysts.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinolines.

    Substitution: Nitrated or halogenated isoquinolines.

Scientific Research Applications

Chemistry: Isoquinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. They are also used in the development of fluorescent probes for imaging applications .

Medicine: Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer, malaria, and cardiovascular disorders. Their diverse biological activities make them valuable candidates for drug development .

Industry: In the industrial sector, isoquinoline derivatives are used as precursors in the synthesis of dyes, pigments, and polymers. They also find applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also act as a receptor antagonist by binding to receptor sites and preventing the activation of downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Biological Activity

(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is a heterocyclic compound belonging to the isoquinoline derivative class. Isoquinolines are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : (3S,11aS)-3-methyl-1H-pyrazino[1,2-b]isoquinoline
  • Molecular Formula : C13H18N2
  • Molecular Weight : 202.30 g/mol
  • CAS Number : 1391432-43-1

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites. This inhibition can block substrate access and alter metabolic pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that the compound exhibits varying degrees of antimicrobial activity:

Pathogen IC₉₀ (μM) Notes
Mycobacterium tuberculosis H37Ra6.8Inhibitory effect observed
Staphylococcus aureusNot activeNo significant inhibition
Candida albicansNot activeNo significant inhibition
Rhizobium radiobacterNot activeNo significant inhibition

The compound was found to be weakly cytotoxic to MRC-5 human lung-derived fibroblasts with a GI₅₀ of 84.7 μM .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. It is suggested that it may act as a competitive inhibitor for certain metabolic enzymes involved in bacterial cell wall synthesis or other critical pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Mycobacterium tuberculosis while showing no effect on Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Ralstonia solanacearum. The study concluded that the compound could be a potential candidate for developing new anti-tuberculosis agents .

Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of the compound on human lung fibroblast cells. The findings revealed that while it exhibited some level of cytotoxicity at higher concentrations (GI₅₀ = 84.7 μM), its selectivity index suggests it may be safer compared to other known cytotoxic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in biological contexts:

Compound Biological Activity
QuinaprilAntihypertensive agent
TetrahydroisoquinolineVarious applications in medicinal chemistry
Benzimidazo[2,1-a]isoquinolinePotential biological activities

This compound's unique fused ring system imparts distinct chemical and biological properties that differentiate it from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Reactant of Route 2
(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline

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